2-[{5-[3-(4-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(ethyl)amino]ethanol
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyridine ring, and an ethanol group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound is not available, it might involve several steps, including the formation of the oxadiazole ring, the attachment of the pyridine ring, and the addition of the ethanol group . The synthesis could potentially involve reactions such as nucleophilic aromatic substitution and electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups . The oxadiazole and pyridine rings are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The ethanol group would add polarity to the molecule.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The aromatic rings could participate in electrophilic aromatic substitution reactions , while the ethanol group could undergo reactions typical of alcohols.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . The presence of the ethanol group suggests that it might have some solubility in polar solvents, while the aromatic rings could contribute to its stability .Properties
IUPAC Name |
2-[[5-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-ethylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c1-2-23(9-10-24)17-8-5-14(12-20-17)18-21-16(22-25-18)11-13-3-6-15(19)7-4-13/h3-8,12,24H,2,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDXLNYUJZLNNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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